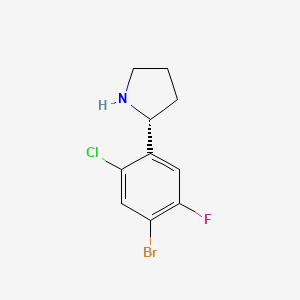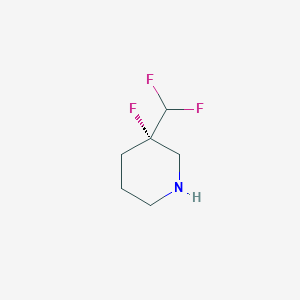
(S)-3-(Difluoromethyl)-3-fluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Difluoromethyl)-3-fluoropiperidine is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Difluoromethyl)-3-fluoropiperidine typically involves the selective introduction of difluoromethyl and fluorine groups into the piperidine ring. One common method is the nucleophilic difluoromethylation of piperidine derivatives using difluoromethylating reagents such as S-(difluoromethyl)diarylsulfonium tetrafluoroborate . This reaction is often carried out under mild conditions, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions and catalysts to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Difluoromethyl)-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated piperidine oxides, while substitution reactions can produce a wide range of functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(Difluoromethyl)-3-fluoropiperidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (S)-3-(Difluoromethyl)-3-fluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Trifluoromethyl)-3-fluoropiperidine: Similar in structure but with an additional fluorine atom, leading to different chemical and biological properties.
(S)-3-(Difluoromethyl)-3-chloropiperidine: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and applications.
(S)-3-(Difluoromethyl)-3-bromopiperidine: Similar to the chlorinated derivative but with a bromine atom, offering distinct properties and uses.
Uniqueness
(S)-3-(Difluoromethyl)-3-fluoropiperidine stands out due to its specific combination of difluoromethyl and fluorine groups, which confer unique chemical stability and biological activity. This makes it particularly valuable for applications requiring precise control over molecular interactions and reactivity .
Propiedades
Fórmula molecular |
C6H10F3N |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
(3S)-3-(difluoromethyl)-3-fluoropiperidine |
InChI |
InChI=1S/C6H10F3N/c7-5(8)6(9)2-1-3-10-4-6/h5,10H,1-4H2/t6-/m0/s1 |
Clave InChI |
HJARTMFNVFQBLV-LURJTMIESA-N |
SMILES isomérico |
C1C[C@](CNC1)(C(F)F)F |
SMILES canónico |
C1CC(CNC1)(C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


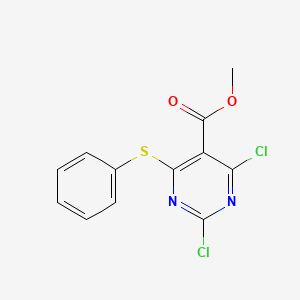
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935189.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
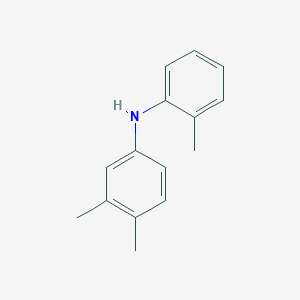
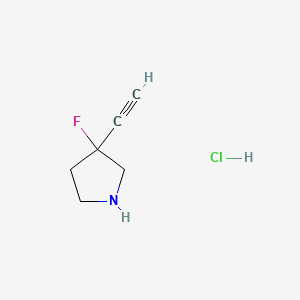

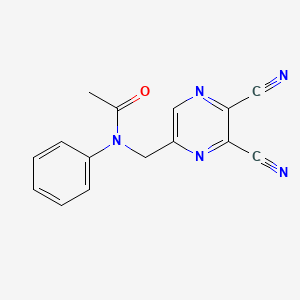
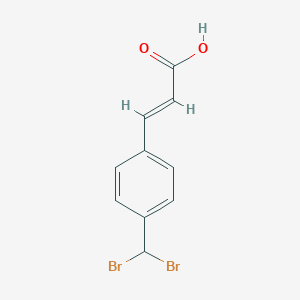


![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
